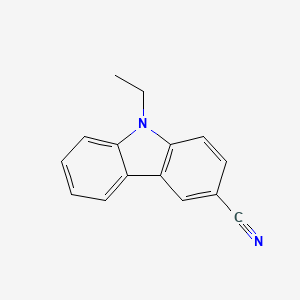

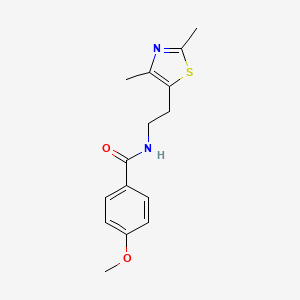

9-ethyl-9H-carbazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

The compound “9-ethyl-9H-carbazole-3-carbonitrile” has been used in synthetic and crystallographic studies . It was prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield . The compound was characterized by elemental analysis, FT-NMR, FT-IR spectroscopy, and subjected to single crystal X-ray diffraction studies .

Antitumor Function

A carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), which is similar to “9-ethyl-9H-carbazole-3-carbonitrile”, has shown antitumor activity . ECCA had a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibited melanoma cell growth by increasing cell apoptosis, which was associated with the upregulation of caspase activities .

Reactivation of the p53 Pathway

ECCA has been found to reactivate the p53 pathway in human melanoma cells . The compound enhanced the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in those cells counteracted the ECCA-induced apoptosis, as well as senescence .

Copper (II) Ion Chemical Sensor

The “9-ethyl-9H-carbazole-3-carbonitrile” scaffold has been used to construct a colorimetric probe for the selective detection of copper (II) ions .

Antibacterial Activity

Carbazole derivatives have exhibited significant antibacterial activities .

Antioxidant Activity

Carbazole derivatives have also shown antioxidant activities .

Mécanisme D'action

Target of Action

The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.

Mode of Action

9-Ethyl-9H-carbazole-3-carbonitrile interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .

Biochemical Pathways

The activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbonitrile affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .

Pharmacokinetics

Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of 9-ethyl-9H-carbazole-3-carbonitrile results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of 9-ethyl-9H-carbazole-3-carbonitrile to be developed as a new drug for melanoma therapy .

Safety and Hazards

When handling “9-ethyl-9H-carbazole-3-carbonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

9-ethylcarbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRDSAJESGGFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)